An In-depth Technical Guide on the Synthesis and Characterization of 5-phenyl-6H-1,3,4-thiadiazin-2-amine
An In-depth Technical Guide on the Synthesis and Characterization of 5-phenyl-6H-1,3,4-thiadiazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the heterocyclic compound, 5-phenyl-6H-1,3,4-thiadiazin-2-amine. This document details a feasible synthetic route, expected physicochemical and spectral properties, and explores the potential mechanisms of its biological activity based on related structures.
Introduction
The 1,3,4-thiadiazine scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial and anticancer properties.[1] The presence of the N-C-S linkage is considered a key pharmacophore.[1] Specifically, the 2-amino-5-phenyl-6H-1,3,4-thiadiazine structure is of significant interest for further investigation and drug development due to its structural similarity to other biologically active thiadiazine and thiadiazole compounds. This guide aims to provide the foundational knowledge required for the synthesis and detailed characterization of this target molecule.
Synthesis of 5-phenyl-6H-1,3,4-thiadiazin-2-amine
A plausible and widely utilized method for the synthesis of 2-amino-5-aryl-6H-1,3,4-thiadiazines involves the cyclization of a thiosemicarbazide with an α-haloketone. For the synthesis of the title compound, the reaction between thiosemicarbazide and phenacyl bromide (α-bromoacetophenone) is the most direct route.
Experimental Protocol
Materials:
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Thiosemicarbazide
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Phenacyl bromide (α-bromoacetophenone)
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Ethanol (or other suitable solvent)
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Sodium acetate (or other mild base)
Procedure:
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A solution of thiosemicarbazide (1 equivalent) in ethanol is prepared.
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To this solution, phenacyl bromide (1 equivalent) is added, followed by the addition of a mild base such as sodium acetate (3 equivalents).[2]
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The reaction mixture is stirred at room temperature or gently heated under reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[2]
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Upon completion, the reaction mixture is poured into ice-cold water.
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The precipitated solid is collected by filtration, washed with water, and dried.
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The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 5-phenyl-6H-1,3,4-thiadiazin-2-amine.[2]
Characterization
The structural elucidation of the synthesized 5-phenyl-6H-1,3,4-thiadiazin-2-amine is accomplished through a combination of spectroscopic techniques and physical property measurements.
Physicochemical Properties (Expected)
| Property | Expected Value |
| Molecular Formula | C₉H₉N₃S |
| Molecular Weight | 191.25 g/mol [3] |
| Appearance | Solid |
| Melting Point | To be determined experimentally |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF) |
Spectroscopic Data (Expected)
The following tables summarize the expected spectral data based on the analysis of closely related structures and general principles of spectroscopy.
Table 1: Expected ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.0 - 4.5 | Singlet | 2H | CH₂ of the thiadiazine ring |
| ~ 6.5 - 7.0 | Broad Singlet | 2H | NH₂ protons |
| ~ 7.2 - 7.8 | Multiplet | 5H | Aromatic protons of the phenyl ring |
Table 2: Expected ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 30 - 40 | CH₂ of the thiadiazine ring |
| ~ 125 - 135 | Aromatic carbons of the phenyl ring |
| ~ 140 - 150 | C5 carbon of the thiadiazine ring |
| ~ 160 - 170 | C2 (C=N) carbon of the thiadiazine ring |
Table 3: Expected IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3100 - 3400 | N-H stretching (amine) |
| 3000 - 3100 | Aromatic C-H stretching |
| 2850 - 2950 | Aliphatic C-H stretching (CH₂) |
| ~ 1600 - 1650 | C=N stretching |
| ~ 1500 - 1580 | Aromatic C=C stretching |
| ~ 690 - 770 | C-S stretching |
Table 4: Mass Spectrometry Data
| m/z | Assignment |
| 191 | [M]⁺ |
| [M+H]⁺ | 192 |
Potential Biological Activity and Mechanism of Action
While the specific biological activities of 5-phenyl-6H-1,3,4-thiadiazin-2-amine have not been extensively reported, the broader class of 2-amino-1,3,4-thiadiazole/thiadiazine derivatives is known to possess significant antimicrobial and anticancer properties.[4][5][6]
Anticancer Activity
Many thiadiazole and thiadiazine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7][8] A plausible mechanism of action for their anticancer properties is the induction of apoptosis (programmed cell death).[5][7] This can occur through interference with cellular signaling pathways that regulate cell cycle and survival.
One potential mechanism involves the inhibition of key enzymes necessary for cancer cell proliferation. For instance, the related compound 2-amino-1,3,4-thiadiazole is known to be metabolized in cells to a mononucleotide derivative that acts as a potent inhibitor of inosine 5'-monophosphate (IMP) dehydrogenase.[4] This enzyme is crucial for the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis.[4] Inhibition of IMP dehydrogenase leads to the depletion of the guanine nucleotide pool, thereby arresting cell proliferation and inducing apoptosis.
Antimicrobial Activity
Derivatives of 2-amino-1,3,4-thiadiazole are well-documented for their broad-spectrum antimicrobial activity against various bacterial and fungal strains.[9][10] The mechanism of antimicrobial action is believed to involve the disruption of essential cellular processes in microorganisms. The thiadiazole nucleus can act as a bioisostere for other essential molecules, thereby interfering with metabolic pathways.
Conclusion
5-phenyl-6H-1,3,4-thiadiazin-2-amine represents a molecule of significant interest for medicinal chemistry and drug development. This guide outlines a robust and accessible synthetic strategy and provides a comprehensive framework for its characterization. The predicted biological activities, particularly its potential as an anticancer and antimicrobial agent, warrant further investigation into its specific mechanisms of action and therapeutic potential. The information presented herein serves as a valuable resource for researchers aiming to explore the chemical and biological landscape of this promising heterocyclic compound.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
